5-Methoxy-3-nitrobenzene-1,2-diol

Regiochemistry COMT Inhibition Synthetic Intermediate

5-Methoxy-3-nitrobenzene-1,2-diol (CAS: 90001-37-9; C₇H₇NO₅; MW: 185.13 g/mol) is a nitroaromatic catechol derivative with a defined 1,2-diol, 3-nitro, and 5-methoxy substitution pattern. This compound belongs to the nitrocatechol class, a pharmacophore widely exploited in the design of catechol-O-methyltransferase (COMT) inhibitors and tau aggregation inhibitors.

Molecular Formula C7H7NO5
Molecular Weight 185.13 g/mol
Cat. No. B12109651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-nitrobenzene-1,2-diol
Molecular FormulaC7H7NO5
Molecular Weight185.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)O)O)[N+](=O)[O-]
InChIInChI=1S/C7H7NO5/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3
InChIKeyTXXPEPTZWGPDQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-3-nitrobenzene-1,2-diol: A Regiospecific Nitrocatechol Building Block for COMT-Targeted Synthesis


5-Methoxy-3-nitrobenzene-1,2-diol (CAS: 90001-37-9; C₇H₇NO₅; MW: 185.13 g/mol) is a nitroaromatic catechol derivative with a defined 1,2-diol, 3-nitro, and 5-methoxy substitution pattern . This compound belongs to the nitrocatechol class, a pharmacophore widely exploited in the design of catechol-O-methyltransferase (COMT) inhibitors and tau aggregation inhibitors [1]. Its precise regiochemistry provides a distinct electronic and steric profile compared to positional isomers, making it a critical intermediate for constructing complex bioactive molecules where substitution orientation dictates target engagement.

Why 5-Methoxy-3-nitrobenzene-1,2-diol Cannot Be Replaced by Other Nitrocatechol Analogs


Nitrocatechol derivatives exhibit profoundly different biological and chemical behaviors depending on the exact position of ring substituents. A study on ortho- vs. meta-nitrated catechols demonstrated that altering the attachment position of a side-chain substituent relative to the nitro group drastically impacts the regioselectivity of O-methylation by COMT and the inhibitor's binding mode [1]. Therefore, using a generic nitrocatechol or an incorrectly substituted isomer (e.g., 3-methoxy-5-nitropyrocatechol) in a synthetic route designed for the 5-methoxy-3-nitro configuration will yield a regioisomeric product with potentially null or altered pharmacological activity. The precise substitution pattern of 5-methoxy-3-nitrobenzene-1,2-diol is not interchangeable without compromising target synthetic yields or biological assay outcomes.

Quantitative Differentiation Guide for 5-Methoxy-3-nitrobenzene-1,2-diol vs. Its Closest Analogs


Regioisomeric Differentiation: Positional Specificity vs. 3-Methoxy-5-nitropyrocatechol

The target compound 5-methoxy-3-nitrobenzene-1,2-diol (CAS: 90001-37-9) is a distinct regioisomer of 3-methoxy-5-nitropyrocatechol (CAS: not assigned but spectroscopically characterized) [1]. In drug design, the position of the nitro group relative to the catechol hydroxyls is a critical determinant of COMT inhibitory potency and methylation regioselectivity [2]. While direct comparative biological data for this specific compound pair is absent from the public domain, the 'meta-nitrated' pharmacophore (nitro group adjacent to one hydroxyl) is known to dictate a different O-methylation pattern than the 'ortho-nitrated' arrangement [2]. Procurement of the incorrect isomer will lead to a different molecular entity with unvalidated biological performance.

Regiochemistry COMT Inhibition Synthetic Intermediate

Anticancer Activity Profile of a Structural Analog Highlights the Importance of the Nitro and Hydroxyl Motif

The closely related analog 5-allyl-3-nitrobenzene-1,2-diol (where a 5-allyl group replaces the 5-methoxy group of the target compound) demonstrated significant growth inhibition in human cancer cell lines [1]. The presence of both nitro and hydroxyl groups was critical for this activity. This suggests that the 5-methoxy-3-nitrobenzene-1,2-diol scaffold is a privileged structure for further functionalization to optimize anticancer potency, where the methoxy group serves as a tunable substituent distinct from the allyl group.

Anticancer Structure-Activity Relationship Eugenol Derivatives

Predicted Physicochemical Profile Enables Rational Solvent and Formulation Selection

For procurement and experimental planning, the predicted physicochemical parameters of 5-methoxy-3-nitrobenzene-1,2-diol include a pKa of 7.12 ± 0.38, a boiling point of 351.9 ± 42.0 °C, and a density of 1.515 ± 0.06 g/cm³ . These values serve as a baseline for evaluating solubility and stability relative to other nitrocatechol derivatives. The moderate acidity (pKa ~7.12) suggests the compound exists partially deprotonated at physiological pH, which impacts membrane permeability and target binding in biological assays, differentiating it from non-ionizable analogs.

Physicochemical Properties Predicted Data Formulation

Optimal Use Cases for Procuring 5-Methoxy-3-nitrobenzene-1,2-diol Based on Evidence


Synthesis of Regiospecific COMT Inhibitors

As a 'meta-nitrated' catechol building block, 5-methoxy-3-nitrobenzene-1,2-diol is ideally suited for the synthesis of COMT inhibitors where the nitro group must be positioned adjacent to one hydroxyl group to ensure correct binding to the enzyme's catalytic site and to control O-methylation regioselectivity [1]. Using this exact isomer avoids the confounding effects observed when the substitution pattern is altered, as confirmed by comparative studies on ortho- vs. meta-nitrated inhibitors [1].

Medicinal Chemistry Optimization of Anticancer Leads

Researchers can procure 5-methoxy-3-nitrobenzene-1,2-diol as a starting scaffold for synthesizing novel anticancer agents. The potent activity of the 5-allyl analog (IC₅₀ ~19 µM in DU-145 cells) validates the 3-nitrobenzene-1,2-diol core as an antiproliferative pharmacophore [2]. Replacing the 5-allyl with a 5-methoxy group allows exploration of electronic and steric effects on potency and selectivity.

Analytical Reference Standard for Isomeric Purity Testing

Given the existence of the close regioisomer 3-methoxy-5-nitropyrocatechol [3], pure 5-methoxy-3-nitrobenzene-1,2-diol can serve as a certified reference standard for HPLC, LC-MS, or NMR methods aimed at detecting and quantifying regioisomeric impurities in synthetic batches, ensuring compliance with pharmacopeial or internal quality specifications.

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